molecular formula C13H12N2O B8381389 N-Phenyl-3-methylpyridine-2-carboxamide

N-Phenyl-3-methylpyridine-2-carboxamide

Cat. No. B8381389
M. Wt: 212.25 g/mol
InChI Key: VFVFEJXRKHBYDC-UHFFFAOYSA-N
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Patent
US04873335

Procedure details

To 3-methyl-2-pyridinecarboxamide (15.0 o, 0.11 mole) are added BF3.OEt2 (14.0 mL, 0.11 mole) and tetrahydrofuran (75 mL). After about 5 minutes, aniline (10.3 g, 0.11 mole) is slowly added and the solution is heated at reflux for 5 hours. The reaction is cooled and diluted with water and the oroduct is extracted into ethyl acetate. The solvent is removed and the residue is purified by silica gel chromatography to give 8.32 g (0.39 mole, 35%) of N-phenyl-3-methyl-2-pyridinecarboxamide.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]([NH2:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.B(F)(F)F.CCOCC.O1CCCC1.N[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>O>[C:26]1([NH:10][C:8]([C:3]2[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][N:4]=2)=[O:9])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
CC=1C(=NC=CC1)C(=O)N
Name
Quantity
14 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
EXTRACTION
Type
EXTRACTION
Details
the oroduct is extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mol
AMOUNT: MASS 8.32 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 354.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.